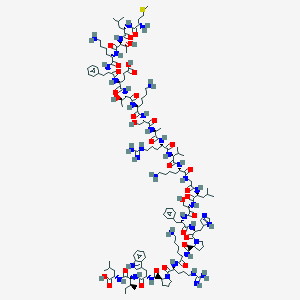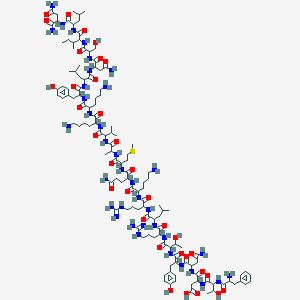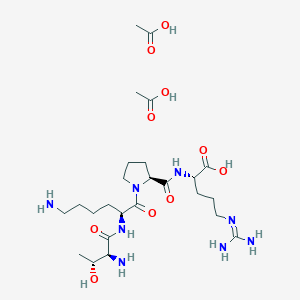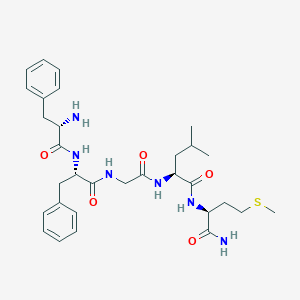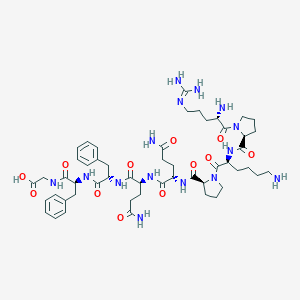
Speract
Vue d'ensemble
Description
Speract is a peptide that is found in the sperm of various species, including sea urchins, mollusks, and humans. It is a potent sperm-activating peptide that plays a crucial role in the fertilization process. This peptide has been extensively studied due to its potential applications in reproductive medicine and biotechnology.
Applications De Recherche Scientifique
Sperm Responses to Speract
This compound, a decapeptide from sea urchin egg jelly, plays a critical role in sperm activation and motility. Nishigaki et al. (2001) utilized stopped-flow fluorometry to analyze the binding of labeled this compound and its induced intracellular changes in pH and Ca2+ in sperm. They observed significant time delays for the increase in pH and Ca2+, suggesting intricate biochemical processes in sperm response to this compound (Nishigaki, Zamudio, Possani, & Darszon, 2001).
This compound's Role in Sperm Activation
Hansbrough and Garbers (1981) reported on this compound's potent stimulation of sea urchin sperm oxygen consumption and its effect on sperm cyclic GMP and AMP concentrations. This study highlights this compound's integral role in sperm activation and energy metabolism (Hansbrough & Garbers, 1981).
This compound and K(+) Channels
Galindo et al. (2000) explored this compound's influence on K(+)-selective channels in sperm, finding that this compound hyperpolarizes and increases the cGMP content of flagellar vesicles. This study underscores this compound's role in modulating sperm motility through ionic channels (Galindo, Beltrán, Cragoe, & Darszon, 2000).
This compound's Effect on Sperm Intracellular Ca(2+)
Nishigaki et al. (2004) conducted studies using a caged analog of this compound, revealing a decrease in sperm intracellular Ca(2+) concentration before its increase upon this compound exposure. This finding adds a new dimension to our understanding of this compound's role in calcium signaling in sperm (Nishigaki, Wood, Tatsu, Yumoto, Furuta, Elías, Shiba, Baba, & Darszon, 2004).
This compound and Sperm Motility
Wood et al. (2007) demonstrated that this compound induces changes in intracellular ions, such as Ca2+, Na+, and pH, in sperm, which are crucial for their motility and ability to navigate towards the egg. This study emphasizes this compound's pivotal role in sperm chemotaxis (Wood, Nishigaki, Tatsu, Yumoto, Baba, Whitaker, & Darszon, 2007).
Propriétés
IUPAC Name |
(3S)-3-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-4-[[(2S)-1-[[(2S)-4-amino-1-[[2-[[2-[[2-[[(2S)-1-(carboxymethylamino)-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H57N11O14/c1-19(2)10-22(46-37(62)25(13-31(55)56)48-36(61)23(45-27(51)14-39)11-21-8-6-5-7-9-21)35(60)47-24(12-26(40)50)34(59)43-16-29(53)41-15-28(52)42-17-30(54)49-33(20(3)4)38(63)44-18-32(57)58/h5-9,19-20,22-25,33H,10-18,39H2,1-4H3,(H2,40,50)(H,41,53)(H,42,52)(H,43,59)(H,44,63)(H,45,51)(H,46,62)(H,47,60)(H,48,61)(H,49,54)(H,55,56)(H,57,58)/t22-,23-,24-,25-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NURUARRJQOZSIF-DXIBHZBQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H57N11O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
891.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76901-59-2 | |
| Record name | Speract | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076901592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





